7-Chloro-1,7-diazabicyclo[2.2.1]heptane
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Overview
Description
7-Chloro-1,7-diazabicyclo[221]heptane is a heterocyclic compound that features a bicyclic structure with nitrogen atoms at the 1 and 7 positions and a chlorine atom at the 7 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,7-diazabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the organocatalyzed asymmetric Michael addition of substituted triketopiperazines to enones, followed by further modifications to deliver products possessing the desired bicyclic structure . Another method includes the Diels-Alder reaction of N-substituted pyrroles with acetylenic dienophiles, although this route may yield lower overall efficiency .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of catalysts, such as platinum oxide, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,7-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom at the 7 position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
7-Chloro-1,7-diazabicyclo[2.2.1]heptane has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-1,7-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chloro-1,7-diazabicyclo[2.2.1]heptane include:
1,7-Diazabicyclo[2.2.1]heptane: Lacks the chlorine atom at the 7 position.
2-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptane: Features additional methyl groups and a different substitution pattern.
Uniqueness
This compound is unique due to the presence of the chlorine atom at the 7 position, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
79614-45-2 |
---|---|
Molecular Formula |
C5H9ClN2 |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
7-chloro-1,7-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H9ClN2/c6-8-5-1-3-7(8)4-2-5/h5H,1-4H2 |
InChI Key |
KZQDLEGKLZWKNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1N2Cl |
Origin of Product |
United States |
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